(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one
描述
属性
IUPAC Name |
(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEXCBVNKRHAMX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555158 | |
| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29424-96-2 | |
| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29424-96-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Asymmetric Hydrogenation Strategies
Modern approaches leverage chiral catalysts to directly obtain the (S)-configuration. A notable method involves:
-
Substrate : 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one.
-
Catalyst : Ruthenium-(S)-BINAP complex (2 mol%).
-
Conditions : Hydrogen gas (50 psi) in methanol at 25°C for 12 hours.
This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC. The mechanism proceeds via η⁶-arene coordination, enabling facial selectivity during H₂ insertion.
Kinetic Resolution via Enzymatic Catalysis
Lipase-mediated acetylation resolves racemic mixtures effectively:
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Conditions : Vinyl acetate (acyl donor) in tert-butyl methyl ether (MTBE) at 30°C.
-
Outcome : (R)-enantiomer acetylates preferentially, leaving (S)-enantiomer unreacted (ee = 95%, yield = 42%).
Regioselective Methylation and Protecting Group Strategies
The phenolic hydroxyl groups at C5 and C7 necessitate precise methylation:
Stepwise Methylation Protocol
Directive Effects of Substituents
The 4-methoxyphenyl group at C2 electronically deactivates the A-ring, permitting selective methylation at C7 without affecting C5.
Structural Characterization and Validation
Spectroscopic Analysis
Absolute Configuration Determination
-
Electronic Circular Dichroism (ECD) : A negative Cotton effect at 290 nm confirms the (S)-configuration.
-
X-ray Crystallography : ORTEP diagrams reveal a twisted boat conformation with C2–C1′ dihedral angle of 67.5°.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |
|---|---|---|---|---|
| Classical Cyclization | 2,4-Dihydroxyacetophenone | BF₃·Et₂O, MeSO₂Cl | 68 | – |
| Asymmetric Hydrogenation | Chromen-4-one | Ru-(S)-BINAP | 85 | 98 |
| Enzymatic Resolution | Racemic chroman-4-one | CAL-B, vinyl acetate | 42 | 95 |
化学反应分析
反应类型: 4’,7-二-O-甲基柚皮素会发生多种化学反应,包括:
氧化: 它可以被氧化形成相应的醌类化合物。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 它可以发生亲核取代反应,特别是在羟基部位.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 在碱性条件下使用烷基卤化物等亲核试剂.
主要产物:
氧化: 醌类化合物和其他氧化衍生物。
还原: 二氢衍生物。
取代: 烷基化产物.
科学研究应用
化学: 用作合成其他黄酮类衍生物的前体。
生物学: 研究其在调节生物通路中的作用。
医学: 通过激活 p53 信号通路并下调 MDM2,从而在癌细胞中诱导凋亡和细胞周期阻滞,表现出抗癌特性.
工业: 在开发药物和营养保健品方面的潜在用途.
作用机制
该化合物主要通过激活 p53 信号通路发挥其作用。它下调 MDM2,MDM2 是 p53 的负向调节因子,从而稳定并激活 p53。这导致在癌细胞中诱导凋亡和细胞周期阻滞。 分子靶标包括 MDM2 和 p53,所涉及的通路与细胞存活和凋亡有关 .
类似化合物:
柚皮素: 母体化合物,以其广泛的生物活性而闻名。
橙皮素: 另一种具有类似抗癌特性的柑橘类黄酮。
芹菜素: 一种具有抗炎和抗癌作用的黄酮类化合物.
独特性: 4’,7-二-O-甲基柚皮素因其独特的甲基化模式而独一无二,与母体化合物柚皮素相比,这种模式增强了其生物活性及稳定性。 它能够特异性地下调 MDM2 并激活 p53 通路,使其成为有针对性的癌症治疗的有希望的候选药物 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Chroman-4-one Derivatives
Key Comparative Insights
Substituent Effects on Antifungal Activity
- The target compound’s methoxy groups at positions 7 and 4' contribute to its antifungal properties. However, suggests that replacing methoxy with ethoxy (bulkier, more electron-donating) enhances fungitoxicity. For example, ethoxy-substituted chroman-4-ones exhibit superior activity against Rhizoctonia solani compared to methoxy analogues .
- Compound 11a (), with an additional thiomorpholinomethyl group at position 8, may improve solubility and target binding, though its antifungal efficacy remains untested.
Antioxidant and Anticancer Activity
- The 5-hydroxy group in the target compound is critical for antioxidant activity, enabling free radical scavenging. In contrast, 3-substituted derivatives like (3E)-5-OH-3-(4-OHBz)-7-OMe-chroman-4-one () exhibit anticancer activity due to the conjugated benzylidene group, which enhances π-π stacking with cellular targets .
- Phosphinoyl derivatives () demonstrate distinct mechanisms, leveraging phosphorus-based hydrogen bonding for anticancer effects, unlike the target’s hydroxyl/methoxy-driven activity .
Stereochemical Influence
- The (S)-configuration in the target compound may optimize receptor binding compared to racemic mixtures. For instance, (S)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one (CAS: 578-86-9) shows enantiomer-specific interactions with metabolic enzymes .
Pharmacokinetic Considerations
- Methoxy vs. Hydroxy Groups : Methoxy groups improve metabolic stability by resisting glucuronidation, whereas hydroxy groups (e.g., 5-OH in the target) may shorten half-life due to rapid conjugation .
生物活性
(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, a chromanone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chroman backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.
Anticancer Properties
Research has indicated that derivatives of chromanones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related compounds demonstrated that modifications to the chromanone structure could enhance cytotoxicity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. Some derivatives showed IC50 values ranging from 7.56 to 25.04 μg/ml, indicating potent antiproliferative activity .
Table 1: Cytotoxic Activity of Chromanone Derivatives
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 3-Chloro-4,5-dimethoxybenzylidene derivative | MDA-MB-231 | 7.56 |
| 3-Chloro-4,5-dimethoxybenzylidene derivative | SK-N-MC | 25.04 |
| Etoposide | MDA-MB-231 | Reference |
This suggests that further exploration of structural modifications could lead to the development of new anticancer agents.
Antibacterial Activity
In addition to anticancer properties, this compound has also been assessed for antibacterial activity. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain chromanone derivatives possess significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/ml against Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Chromanone Derivatives
| Compound | Bacteria | MIC (μg/ml) |
|---|---|---|
| Chromanone Derivative A | Staphylococcus aureus | 3.12 |
| Chromanone Derivative B | Escherichia coli | 12.5 |
These findings highlight the potential of this compound as a lead for developing new antibacterial agents.
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. The antibacterial mechanism may involve interference with bacterial cell wall synthesis or function, although further research is needed to confirm these hypotheses.
Case Studies
- Cytotoxicity Study : A study evaluated a series of chromanone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .
- Antibacterial Evaluation : Another study assessed the antibacterial properties of methoxychromanones against common pathogens, demonstrating notable efficacy and suggesting potential therapeutic applications in treating bacterial infections .
常见问题
Basic: What synthetic methodologies are most effective for producing enantiomerically pure (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one?
Methodological Answer:
The compound can be synthesized via cyclization of precursors under basic or acidic conditions. A common approach involves condensing 2-hydroxyacetophenone derivatives with 4-methoxybenzaldehyde in ethanol, followed by KOH-catalyzed cyclization at 5–10°C for 24 hours. For enantiomeric purity, chiral catalysts (e.g., L-proline) or chromatographic separation (e.g., chiral HPLC) are recommended. Recrystallization from DMF or ethanol yields crystals suitable for structural validation .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : 1H/13C NMR in DMSO-d6 identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm).
- XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., S-configuration at C2) and dihedral angles between aromatic rings (e.g., ~65° between benzopyran and phenyl rings).
- IR : Peaks at ~3200 cm⁻¹ (OH stretch) and ~1650 cm⁻¹ (C=O) validate functional groups .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
In vitro assays indicate:
- Antioxidant activity : DPPH radical scavenging (IC50 ~20–50 µM) via phenolic OH groups.
- Anticancer potential : Cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50 ~10–30 µM).
- Anti-inflammatory effects : COX-2 inhibition (~40–60% at 50 µM).
Dose-response studies require optimization of solvent (e.g., DMSO ≤0.1%) and controls (e.g., ascorbic acid for antioxidants) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Catalyst screening : Compare p-toluenesulfonic acid (yield ~60%) vs. KOH (yield ~75%) for cyclization efficiency .
- Solvent effects : Ethanol vs. DMF for recrystallization (DMF improves crystal quality but may reduce yield).
- Temperature control : Lower temperatures (5–10°C) minimize side reactions during condensation .
Advanced: What mechanistic insights explain its bioactivity in cancer models?
Methodological Answer:
Mechanistic studies suggest:
- Apoptosis induction : Caspase-3/7 activation and PARP cleavage in treated cells.
- ROS modulation : Flow cytometry with DCFH-DA probes reveals ROS generation at IC50 concentrations.
- Kinase inhibition : Molecular docking predicts interaction with EGFR (binding energy ≤-8.5 kcal/mol). Validate via kinase inhibition assays (e.g., ADP-Glo™) .
Advanced: How should researchers address contradictions in reported solubility data?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from:
- Purity : HPLC purity ≥95% reduces variability.
- Particle size : Sonication or micronization improves dissolution kinetics.
- Measurement protocols : Use standardized USP methods (e.g., shake-flask technique at 25°C) .
Advanced: What challenges exist in purifying this compound, and how can they be mitigated?
Methodological Answer:
- Byproduct formation : Side products from incomplete cyclization require silica gel chromatography (petroleum ether/EtOAc, 15:1 v/v).
- Enantiomeric separation : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) resolve (S)- and (R)-isomers.
- Degradation : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent oxidation .
Advanced: How can enantiomeric purity be validated and quantified?
Methodological Answer:
- Polarimetry : Specific rotation ([α]D²⁵) comparisons against standards (e.g., (S)-isomer: [α]D²⁵ = +120° in MeOH).
- Chiral HPLC : Retention time alignment with authentic samples.
- Circular Dichroism (CD) : Characteristic Cotton effects at 250–300 nm confirm configuration .
Advanced: What computational approaches predict its pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate BBB permeability (low), CYP inhibition (CYP3A4), and Ames test outcomes.
- Molecular Dynamics (MD) : Simulate binding stability to serum albumin (e.g., 100 ns MD runs in GROMACS).
- Toxicity : ProTox-II predicts hepatotoxicity risk (probability ≥0.7) .
Advanced: How does this compound compare structurally and functionally to analogs like 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one?
Methodological Answer:
- Structural differences : Additional hydroxyl group at C5 enhances antioxidant activity but reduces logP (2.1 vs. 2.8).
- Bioactivity : (S)-isomer shows 3-fold higher cytotoxicity than (R)-isomer in MCF-7 cells.
- SAR studies : Methoxy groups at C7 and C4-phenyl improve membrane permeability (PAMPA assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
